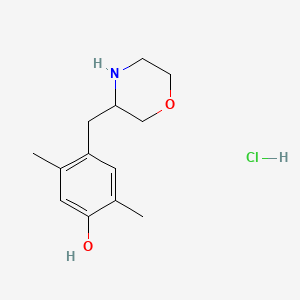
Phenol, 2,5-dimethyl-4-(3-morpholinylmethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Morpholinylmethyl)-2,5-xylenol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a morpholine ring attached to a xylenol core, with a hydrochloride group enhancing its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Morpholinylmethyl)-2,5-xylenol hydrochloride typically involves the reaction of 2,5-xylenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity. The final product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility in aqueous solutions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The use of automated systems for mixing, heating, and pH control ensures efficient production with minimal human intervention .
化学反应分析
Types of Reactions
4-(3-Morpholinylmethyl)-2,5-xylenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pH levels, and reaction times .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, each with distinct chemical and physical properties .
科学研究应用
4-(3-Morpholinylmethyl)-2,5-xylenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 4-(3-Morpholinylmethyl)-2,5-xylenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
相似化合物的比较
Similar Compounds
Similar compounds include:
- 4-(3-Hydroxypropyl)morpholine
- 4-(3-Chloropropyl)morpholine hydrochloride
- 3-Morpholinosydnonimine hydrochloride
Uniqueness
What sets 4-(3-Morpholinylmethyl)-2,5-xylenol hydrochloride apart is its unique combination of a morpholine ring and a xylenol core, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
属性
CAS 编号 |
61791-78-4 |
|---|---|
分子式 |
C13H20ClNO2 |
分子量 |
257.75 g/mol |
IUPAC 名称 |
2,5-dimethyl-4-(morpholin-3-ylmethyl)phenol;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-9-6-13(15)10(2)5-11(9)7-12-8-16-4-3-14-12;/h5-6,12,14-15H,3-4,7-8H2,1-2H3;1H |
InChI 键 |
PWGDJDJFEGIZPG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1O)C)CC2COCCN2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















